molecular formula C19H17N3O3S B4836606 2-phenyl-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide

2-phenyl-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide

Cat. No.: B4836606
M. Wt: 367.4 g/mol
InChI Key: SKZGEKKQLMMODE-UHFFFAOYSA-N
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Description

2-phenyl-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide is an organic compound with the molecular formula C13H13N3O3S and a molecular weight of 291.331 g/mol . This compound is known for its unique structure, which includes a phenyl group, a pyridinylsulfamoyl group, and an acetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide typically involves the reaction of 4-aminobenzenesulfonamide with 2-bromopyridine in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with phenylacetyl chloride to form the final product . The reaction conditions usually involve refluxing the mixture in an appropriate solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for several hours .

Industrial Production Methods

the synthetic route described above can be scaled up for larger-scale production if needed .

Mechanism of Action

The mechanism of action of 2-phenyl-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with the function of cellular receptors . Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-phenyl-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-phenyl-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S/c23-19(14-15-6-2-1-3-7-15)21-16-9-11-17(12-10-16)26(24,25)22-18-8-4-5-13-20-18/h1-13H,14H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKZGEKKQLMMODE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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